molecular formula C21H25N3O3S B2647734 4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 749219-24-7

4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2647734
CAS No.: 749219-24-7
M. Wt: 399.51
InChI Key: DPOFTCMWGCQHAT-UHFFFAOYSA-N
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Description

4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a multifunctional 1,2,4-triazole derivative of significant interest in medicinal chemistry and drug discovery research. Its core structure, the 1,2,4-triazole-3-thiol moiety, is a privileged scaffold in pharmaceutical sciences, known for its ability to participate in key hydrogen bonding interactions and its diverse biological activities source . The molecule is strategically functionalized with a 3,4-diethoxyphenethyl group, a substituent that can mimic catecholamine neurotransmitters, and a 4-methoxyphenyl group, which can influence pharmacokinetic properties. This specific substitution pattern suggests potential as a lead compound for investigating modulation of various enzyme systems. Researchers are exploring its application as a potential kinase inhibitor, given the known activity of triazole-thiols in this area source , or as an agent with antioxidant or neuroprotective properties, inferred from the polyphenolic nature of its substituents source . Its mechanism of action is hypothesized to involve targeted protein binding, potentially through the thiol group acting as a hydrogen bond donor/acceptor or via coordination with metal ions in enzyme active sites. This compound serves as a critical intermediate for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

Properties

IUPAC Name

4-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-4-26-18-11-6-15(14-19(18)27-5-2)12-13-24-20(22-23-21(24)28)16-7-9-17(25-3)10-8-16/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOFTCMWGCQHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with suitable halides. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium ethoxide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation. A study highlighted that triazole-thiones were effective against various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest . Specifically, compounds structurally similar to 4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their cytotoxic effects against human colon cancer cells (HCT116), with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Antifungal Properties

The antifungal activity of triazole compounds is well-documented. This specific triazole derivative has been tested for its efficacy against various fungal pathogens. Research suggests that it possesses significant antifungal activity, potentially outperforming traditional antifungal agents like bifonazole . The mechanism of action typically involves the inhibition of ergosterol synthesis in fungal cells, which is critical for maintaining cell membrane integrity.

Antibacterial Effects

Triazoles are also recognized for their antibacterial properties. The compound has been screened against several bacterial strains and demonstrated effectiveness similar to standard antibiotics. Its broad-spectrum activity makes it a candidate for further development as an antibacterial agent .

Pesticidal Activity

The application of triazoles extends to agriculture, where they are utilized as fungicides. The compound's structure suggests potential efficacy against plant pathogens. Studies have indicated that derivatives of triazoles can inhibit the growth of fungi responsible for crop diseases, thereby enhancing agricultural productivity .

Synthesis of Novel Materials

In material science, triazoles are explored for their ability to form coordination complexes with metals. This characteristic can lead to the development of new materials with unique electronic and optical properties. The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer High potency against HCT116 cells with IC50 values < 5 µM
Antifungal Effective against Candida species; superior to bifonazole
Antibacterial Broad-spectrum activity; comparable efficacy to streptomycin
Agricultural Inhibitory effects on major crop pathogens; potential as a fungicide

Mechanism of Action

The mechanism of action of 4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The aromatic substituents may enhance the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition, receptor antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Halogenated analogs (e.g., 4-chlorophenyl) exhibit stronger electron-withdrawing effects, which may alter binding affinity in biological systems compared to alkoxy-substituted derivatives .
  • Synthetic Flexibility : Schiff base derivatives (e.g., hydrazinyl-linked compounds) demonstrate modularity for functionalization, enabling tailored biological activity .

Antimicrobial and Antifungal Activity

  • Schiff Base Analogs: Compounds like 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol show enhanced activity due to the planar Schiff base moiety, which facilitates intercalation or enzyme inhibition .

Anti-Inflammatory and Anticancer Potential

  • 5-(2-,3-,4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiols : Demonstrated anti-inflammatory activity in vitro, with methoxy positional isomers influencing potency .
  • Pyrazole-Schiff Base Hybrids (e.g., SB-3) : Exhibited potent anticancer activity against HepG2 cells (IC₅₀ < 10 µM) via apoptosis induction, highlighting the role of triazole-thiol in redox modulation .

Common Pathways

  • Cyclization : Thiosemicarbazides derived from hydrazides and isothiocyanates are cyclized under basic conditions to form the triazole core .
  • S-Alkylation : Cesium carbonate promotes thiolate formation, enabling efficient alkylation with halides or epoxides .

Key Challenges

  • Diethoxy Group Incorporation : Introducing the 2-(3,4-diethoxyphenyl)ethyl group may require multi-step synthesis, including Williamson etherification and subsequent alkylation, which could reduce overall yield compared to simpler analogs .

Biological Activity

The compound 4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H22N2O3S
  • CAS Number : 749219-24-7

This compound features a triazole ring substituted with both ethoxy and methoxy phenyl groups, contributing to its unique biological properties.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, one study found that derivatives of 1,2,4-triazole-3-thiol showed selective cytotoxicity against various cancer cell lines, including melanoma and triple-negative breast cancer cells. The synthesized compounds were tested using the MTT assay, revealing that certain derivatives had enhanced selectivity and cytotoxic effects on cancer cells compared to normal cells .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of triazole derivatives. A study focused on new alkyl derivatives of triazole-3-thiol demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compounds exhibited a stronger affinity for COX-1, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Compounds derived from 1,2,4-triazole have shown promising antibacterial and antifungal activities. In particular, certain derivatives demonstrated lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin, indicating their effectiveness against various pathogens .

Case Study 1: Cytotoxicity Against Cancer Cells

In a comparative study involving multiple triazole derivatives, one compound exhibited significant inhibition of cell migration in cancer models. This was attributed to its selective targeting of cancer cells while sparing normal cells. The study emphasized the need for further investigation into the mechanisms underlying this selectivity .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory effects of 1,2,4-triazole derivatives. The study found that these compounds could effectively reduce inflammation markers in vitro by inhibiting COX enzymes involved in prostaglandin synthesis. This suggests a viable pathway for developing new anti-inflammatory drugs based on triazole chemistry .

Table 1: Summary of Biological Activities of Triazole Derivatives

Activity TypeDescriptionReference
AnticancerSelective cytotoxicity against melanoma and breast cancer
Anti-inflammatoryInhibition of COX-1 and COX-2 enzymes
AntimicrobialEffective against bacteria with lower MIC than ampicillin

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
4-[2-(3,4-diethoxyphenyl)ethyl]-...Melanoma IGR3915
N′-(4-(dimethylamino)benzylidene)...MDA-MB-231 (Breast)20
Triazole Derivative XPanc-1 (Pancreatic)25

Q & A

Q. What are the established synthetic methodologies for 4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of substituted benzaldehyde derivatives with thiosemicarbazide to form thiosemicarbazones.
  • Step 2: Cyclization under acidic or basic conditions to generate the triazole-thiol core. For example, refluxing in ethanol with NaOH facilitates ring closure .
  • Step 3: Introduction of the 3,4-diethoxyphenethyl and 4-methoxyphenyl substituents via nucleophilic substitution or alkylation reactions. Solvent-free methods or polar aprotic solvents (e.g., DMSO) are preferred for higher yields .
  • Purification: Recrystallization or column chromatography is critical to isolate the final compound with >95% purity .

Q. How is structural characterization of this compound performed to confirm its identity?

A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and integration ratios. For example, the thiol proton appears as a singlet at ~13.5 ppm .
  • X-ray Crystallography: Resolves the triazole ring conformation and spatial arrangement of substituents. Dihedral angles between the triazole and phenyl groups are typically <30°, indicating planarity .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 440.1542) .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening focuses on:

  • Antimicrobial Activity: Agar diffusion assays against Staphylococcus aureus and Escherichia coli with zones of inhibition ≥15 mm suggest potential .
  • Antioxidant Potential: DPPH radical scavenging assays (IC50_{50} values <50 µM indicate activity) .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety profiles (IC50_{50} >100 µM is desirable) .

Advanced Research Questions

Q. How can substituent modifications on the triazole ring enhance biological activity?

  • Rational Design: Replace the 3,4-diethoxy group with electron-withdrawing groups (e.g., -NO2_2) to improve antimicrobial potency. For example, 3-nitro derivatives show 2–3× lower MIC values against fungal pathogens .
  • Steric Effects: Bulky substituents (e.g., -CF3_3) at the 4-position reduce metabolic degradation, increasing plasma half-life in murine models .
  • Methodology: Use QSAR models to predict logP and binding affinity. Substituent Hammett constants (σ) correlate with activity trends (R2^2 >0.85) .

Q. How do reaction conditions (solvent, catalyst) influence synthesis yield and purity?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) increase cyclization rates but may reduce thiol stability. Ethanol/water mixtures (3:1 v/v) balance yield (~75%) and purity .
  • Catalysts: Piperidine (5 mol%) accelerates Schiff base formation, reducing reaction time from 12h to 4h .
  • Troubleshooting Low Yields: Trace moisture deactivates intermediates; use molecular sieves or anhydrous conditions .

Q. What computational tools are used to predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina): Simulate binding to C. albicans CYP51 (PDB: 5TZ1). The thiol group forms a critical hydrogen bond with heme iron (binding energy ≤-8.5 kcal/mol) .
  • DFT Calculations (Gaussian 16): Optimize geometry at the B3LYP/6-31G(d) level. HOMO-LUMO gaps <4 eV suggest redox activity relevant to antioxidant mechanisms .

Q. How can contradictory biological activity data across studies be resolved?

  • Case Example: Discrepancies in antifungal activity (MIC 8–64 µg/mL) may arise from:
    • Strain Variability: Test against standardized ATCC strains (e.g., C. albicans SC5314) .
    • Assay Conditions: Adjust inoculum size (1×105^5 CFU/mL) and incubation time (48h) to match CLSI guidelines .
  • Meta-Analysis: Use hierarchical clustering to identify outlier datasets and normalize results .

Methodological Tables

Table 1: Optimization of Synthesis Yield via Solvent Selection

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol806892
DMSO1008288
Solvent-Free1207595
Data from

Table 2: Biological Activity vs. Substituent Electronic Effects

Substituentσ (Hammett)MIC (C. albicans, µg/mL)
-OCH3_3-0.2732
-NO2_2+0.788
-CF3_3+0.5416
Data from

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